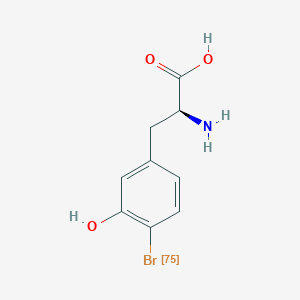
6-Bromo-m-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-m-tyrosine is a naturally occurring amino acid that has been found in marine organisms. It has been studied for its potential therapeutic applications in various medical fields, including cancer treatment and neurological disorders.
Wissenschaftliche Forschungsanwendungen
6-Bromo-m-tyrosine has been studied for its potential therapeutic applications in various medical fields. In cancer treatment, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neurological disorders, it has been studied for its neuroprotective effects and its ability to improve cognitive function. Additionally, it has been investigated for its potential use as a diagnostic tool for certain diseases.
Wirkmechanismus
The mechanism of action of 6-Bromo-m-tyrosine is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. In cancer treatment, it has been shown to inhibit the activity of certain enzymes involved in angiogenesis and cell proliferation. In neurological disorders, it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been suggested that 6-Bromo-m-tyrosine may modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
6-Bromo-m-tyrosine has been shown to have various biochemical and physiological effects. In cancer treatment, it has been shown to induce apoptosis and reduce angiogenesis. In neurological disorders, it has been shown to protect neurons from oxidative stress and inflammation. Additionally, it has been suggested that 6-Bromo-m-tyrosine may modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Bromo-m-tyrosine in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have low toxicity and good stability, making it a safe and reliable compound for use in research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 6-Bromo-m-tyrosine. One area of interest is its potential use in cancer immunotherapy. It has been suggested that 6-Bromo-m-tyrosine may be able to enhance the immune response against cancer cells, which could improve the efficacy of current cancer treatments. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 6-Bromo-m-tyrosine in humans.
Synthesemethoden
6-Bromo-m-tyrosine can be synthesized through the bromination of m-tyrosine. The reaction is carried out in the presence of a brominating agent, such as N-bromosuccinimide (NBS), in an aqueous or organic solvent. The reaction conditions are carefully controlled to ensure the selective bromination of the meta position of the tyrosine ring. The resulting product is then purified through a series of chromatographic steps to obtain pure 6-Bromo-m-tyrosine.
Eigenschaften
CAS-Nummer |
113714-65-1 |
|---|---|
Produktname |
6-Bromo-m-tyrosine |
Molekularformel |
C9H10BrNO3 |
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-(75Br)bromanyl-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1/i10-5 |
InChI-Schlüssel |
RLWLJYJGFKNPRZ-GCSILEIFSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)[75Br] |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)Br |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)Br |
Synonyme |
6-BMT 6-bromo-m-tyrosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




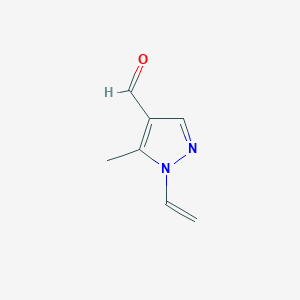
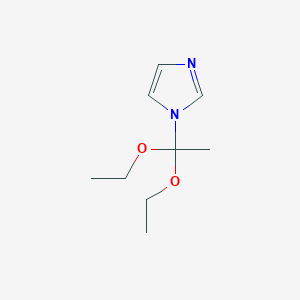


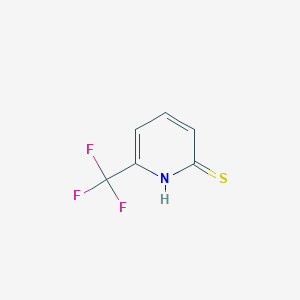
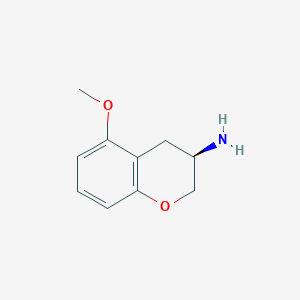
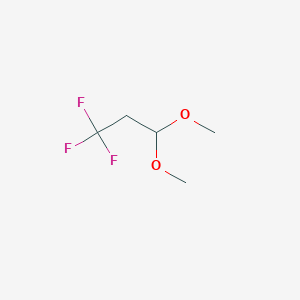
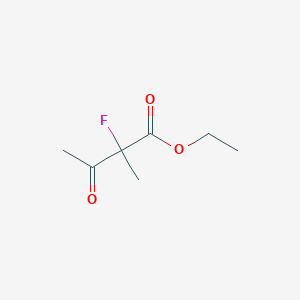
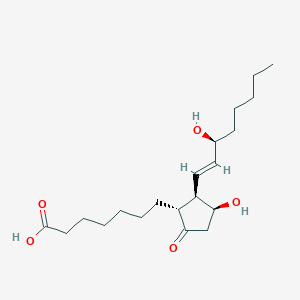
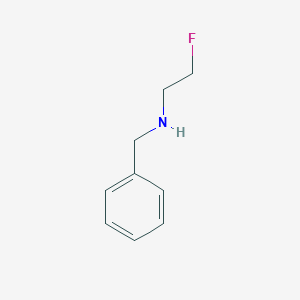

![Benzoic acid, 3,5-dichloro-4-[[(hexadecyloxy)carbonyl]oxy]-, ethyl ester](/img/structure/B38994.png)
